molecular formula C24H18N2O B10841577 2-Benzoxy-5-(2-methylquinolin-7-yl)benzonitrile

2-Benzoxy-5-(2-methylquinolin-7-yl)benzonitrile

Cat. No.: B10841577
M. Wt: 350.4 g/mol
InChI Key: INOCIGKWKFGOCI-UHFFFAOYSA-N
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Description

2-Benzoxy-5-(2-methylquinolin-7-yl)benzonitrile is a small molecular compound with the chemical formula C24H18N2O. It is known for its role as an antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various neurological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxy-5-(2-methylquinolin-7-yl)benzonitrile typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the 2-methyl and 7-aryl groups.

    Benzonitrile Formation:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzoxy-5-(2-methylquinolin-7-yl)benzonitrile undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline and benzonitrile derivatives.

Scientific Research Applications

2-Benzoxy-5-(2-methylquinolin-7-yl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in modulating mGluR5, which is involved in synaptic plasticity and neuroprotection.

    Medicine: Investigated as a potential therapeutic agent for neurological disorders such as anxiety, depression, and schizophrenia.

    Industry: Potential applications in the development of new materials and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer high selectivity and potency for mGluR5. This makes it a valuable tool in research for understanding the role of mGluR5 in neurological processes and for developing potential therapeutic agents .

Properties

Molecular Formula

C24H18N2O

Molecular Weight

350.4 g/mol

IUPAC Name

5-(2-methylquinolin-7-yl)-2-phenylmethoxybenzonitrile

InChI

InChI=1S/C24H18N2O/c1-17-7-8-19-9-10-21(14-23(19)26-17)20-11-12-24(22(13-20)15-25)27-16-18-5-3-2-4-6-18/h2-14H,16H2,1H3

InChI Key

INOCIGKWKFGOCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)C3=CC(=C(C=C3)OCC4=CC=CC=C4)C#N

Origin of Product

United States

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